molecular formula C19H21BrN2O5S B229165 1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine

1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine

Cat. No. B229165
M. Wt: 469.4 g/mol
InChI Key: PWXRRJPMBROVPZ-UHFFFAOYSA-N
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Description

1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine, also known as BZP, is a chemical compound that belongs to the class of piperazine derivatives. BZP has gained significant attention in the scientific community due to its various applications in research.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor. 1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine has been shown to increase the release of dopamine and serotonin in the brain, leading to increased activity in the central nervous system.
Biochemical and Physiological Effects:
1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine has a high affinity for the dopamine and serotonin transporters. 1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine has also been shown to increase the release of dopamine and serotonin in the brain. In vivo studies have shown that 1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine can increase locomotor activity and induce hyperthermia.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine in lab experiments is its availability. 1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine is commercially available and can be easily synthesized in the lab. Another advantage is its high potency, which allows for the use of small amounts of the compound in experiments. However, one limitation of using 1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine is its potential for abuse. 1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine has been used as a recreational drug and can cause adverse effects in humans.

Future Directions

There are several future directions for research on 1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine. One direction is to study the effects of 1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Another direction is to study the long-term effects of 1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine on the central nervous system. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine.
In conclusion, 1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine is necessary to fully understand its potential applications in scientific research.

Synthesis Methods

1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine can be synthesized by the reaction of piperazine with benzoyl chloride and 4-bromo-2,5-dimethoxybenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization.

Scientific Research Applications

1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine has been extensively used in scientific research for its various applications. It has been used as a probe to study the effects of piperazine derivatives on the central nervous system. 1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine has also been used as a ligand to study the binding affinity of piperazine derivatives to various receptors.

properties

Molecular Formula

C19H21BrN2O5S

Molecular Weight

469.4 g/mol

IUPAC Name

[4-(4-bromo-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C19H21BrN2O5S/c1-26-16-13-18(17(27-2)12-15(16)20)28(24,25)22-10-8-21(9-11-22)19(23)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3

InChI Key

PWXRRJPMBROVPZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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